REACTION_CXSMILES
|
O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C[O:14][C:15]1(OC)[CH2:19][CH2:18][CH2:17][CH:16]1[O:20][C:21](=[O:38])[C@@H:22]([NH:30][C:31]([O:33][C:34]([CH3:37])([CH3:36])[CH3:35])=[O:32])[CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.O.C(=O)([O-])O.[Na+]>CC(C)=O>[O:14]=[C:15]1[CH2:19][CH2:18][CH2:17][CH:16]1[O:20][C:21](=[O:38])[C@@H:22]([NH:30][C:31]([O:33][C:34]([CH3:36])([CH3:35])[CH3:37])=[O:32])[CH2:23][C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1.[C:15]1(=[O:14])[CH2:19][CH2:18][CH2:17][CH2:16]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
(2S)-2-tert-butoxycarbonylamino-3-phenylpropionic acid 2,2-dimethoxycyclopentyl ester
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
COC1(C(CCC1)OC([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)=O)OC
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into ethyl acetate (600 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (2×400 ml)
|
Type
|
WASH
|
Details
|
the combined ethyl acetate solutions were washed with saturated aqueous sodium chloride solution (2×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacua
|
Type
|
CUSTOM
|
Details
|
The residue (18.05 g) was purified by flash chromatography over silica gel eluting with a gradient of heptane:ethyl acetate 3:1→2:1
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CCC1)OC([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C[O:14][C:15]1(OC)[CH2:19][CH2:18][CH2:17][CH:16]1[O:20][C:21](=[O:38])[C@@H:22]([NH:30][C:31]([O:33][C:34]([CH3:37])([CH3:36])[CH3:35])=[O:32])[CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.O.C(=O)([O-])O.[Na+]>CC(C)=O>[O:14]=[C:15]1[CH2:19][CH2:18][CH2:17][CH:16]1[O:20][C:21](=[O:38])[C@@H:22]([NH:30][C:31]([O:33][C:34]([CH3:36])([CH3:35])[CH3:37])=[O:32])[CH2:23][C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1.[C:15]1(=[O:14])[CH2:19][CH2:18][CH2:17][CH2:16]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
(2S)-2-tert-butoxycarbonylamino-3-phenylpropionic acid 2,2-dimethoxycyclopentyl ester
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
COC1(C(CCC1)OC([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)=O)OC
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into ethyl acetate (600 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (2×400 ml)
|
Type
|
WASH
|
Details
|
the combined ethyl acetate solutions were washed with saturated aqueous sodium chloride solution (2×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacua
|
Type
|
CUSTOM
|
Details
|
The residue (18.05 g) was purified by flash chromatography over silica gel eluting with a gradient of heptane:ethyl acetate 3:1→2:1
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CCC1)OC([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |